Nomega-Propyl-L-arginine hydrochloride
Description
Significance of Nitric Oxide Synthase Isoforms in Physiological and Pathophysiological Processes
Nitric oxide (NO) is a crucial signaling molecule synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). rndsystems.comoup.com In mammalian systems, three distinct isoforms of this enzyme have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). rndsystems.comoup.com While all three isoforms catalyze the same reaction, their expression, regulation, and localization differ significantly, leading to distinct roles in both health and disease. oup.comoup.com
Neuronal Nitric Oxide Synthase (nNOS): Primarily found in central and peripheral neurons, nNOS is constitutively expressed and its activity is dependent on calcium levels. rndsystems.comnih.gov It plays a vital role in synaptic plasticity, neurotransmission, and the central regulation of blood pressure. nih.gov However, the overproduction of NO by nNOS has been implicated in a range of neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases, as well as in the damage caused by stroke. benthamdirect.comrsc.orgacs.org
Endothelial Nitric Oxide Synthase (eNOS): This isoform is constitutively expressed, mainly in the endothelial cells lining blood vessels. rndsystems.comnih.gov The NO produced by eNOS is essential for maintaining vascular tone (vasodilation), controlling blood pressure, and preventing atherosclerosis. nih.govwisdomlib.org Its functions are overwhelmingly protective and physiological. benthamdirect.com
Inducible Nitric Oxide Synthase (iNOS): Unlike the other two isoforms, iNOS expression is induced in various cells, particularly macrophages, in response to inflammatory stimuli like cytokines. rndsystems.comnih.gov Once expressed, iNOS produces large, sustained amounts of NO that are part of the immune response to pathogens. rndsystems.com However, this high output of NO can also contribute to tissue damage in chronic inflammatory conditions and septic shock. benthamdirect.com
The distinct functions of these isoforms underscore the importance of developing inhibitors that can selectively target one isoform over the others.
Historical Development and Rationale for Selective Neuronal Nitric Oxide Synthase Inhibitors
The discovery of nitric oxide's role as a biological messenger spurred the development of NOS inhibitors to study its functions and therapeutic potential. Early inhibitors, such as N(G)-monomethyl-L-arginine (L-NMA), were non-selective and blocked all three isoforms. benthamdirect.comnih.gov While useful as general research tools, their lack of specificity presented a significant therapeutic challenge; for instance, inhibiting the protective eNOS isoform while targeting the potentially damaging nNOS or iNOS could lead to undesirable cardiovascular side effects. acs.org
This challenge created a strong rationale for designing isoform-selective inhibitors. The goal was to develop compounds that could specifically block the detrimental effects of nNOS or iNOS overproduction without interfering with the essential physiological functions of eNOS. benthamdirect.comacs.org The development of such molecules was initially challenging due to a lack of detailed structural information for the enzymes. nih.gov However, as the crystal structures of the NOS isoforms became available in the late 1990s and early 2000s, it enabled structure-based drug design and the identification of subtle differences in the active sites of the enzymes. nih.gov
This research led to the synthesis of compounds like Nω-Propyl-L-arginine. By modifying the alkyl chain of L-arginine-based inhibitors, researchers could fine-tune the molecule's binding affinity and selectivity for the different isoforms. nih.gov Nω-Propyl-L-arginine (also known as L-NPA) proved to be a potent and highly selective competitive inhibitor of nNOS. nih.govmedchemexpress.comhellobio.com This high degree of selectivity makes it an invaluable molecular probe for isolating and studying the specific contributions of nNOS in complex biological systems, thereby helping to elucidate its role in neurodegenerative diseases and other pathological states. rsc.orgnih.gov
Research Findings on Nω-Propyl-L-arginine Hydrochloride
Nω-Propyl-L-arginine hydrochloride is distinguished by its high potency and selectivity for the neuronal nitric oxide synthase isoform. Research has quantified its inhibitory activity against all three NOS isoforms, demonstrating its utility as a specific probe for nNOS.
The inhibitory constant (Ki) is a measure of an inhibitor's potency; a lower Ki value indicates a higher potency. Studies have established that Nω-Propyl-L-arginine has a Ki value for nNOS in the nanomolar range, specifically around 57 nM. medchemexpress.comrndsystems.comtocris.com
Inhibition Constants of Nω-Propyl-L-arginine
| NOS Isoform | Inhibition Constant (Ki) |
| Neuronal NOS (nNOS) | 57 nM |
| Endothelial NOS (eNOS) | 8,500 nM (8.5 µM) |
| Inducible NOS (iNOS) | 180,000 nM (180 µM) |
Data sourced from multiple biochemical studies. rndsystems.combertin-bioreagent.com
The selectivity of an inhibitor is often expressed as a ratio of its Ki values for different isoforms. Based on the data, Nω-Propyl-L-arginine hydrochloride demonstrates remarkable selectivity for nNOS.
Selectivity Profile of Nω-Propyl-L-arginine
| Selectivity Ratio | Fold Selectivity |
| Over eNOS | ~149-fold |
| Over iNOS | ~3158-fold |
Selectivity is calculated by dividing the Ki of the less sensitive isoform by the Ki of the more sensitive isoform (e.g., Ki eNOS / Ki nNOS). rndsystems.comtocris.com
These findings confirm that Nω-Propyl-L-arginine hydrochloride is a powerful research tool, enabling scientists to inhibit nNOS with high precision while having a minimal direct inhibitory effect on eNOS and iNOS at similar concentrations. rndsystems.comtocris.com
Properties
Molecular Formula |
C9H21ClN4O2 |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H20N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13);1H |
InChI Key |
YTPXYHYMXLUNPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(N)NCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Mechanistic Characterization of Nω Propyl L Arginine Hydrochloride As a Neuronal Nitric Oxide Synthase Inhibitor
Elucidation of Enzyme Binding Kinetics and Inhibition Type
Nω-Propyl-L-arginine hydrochloride functions as a potent, reversible, and competitive inhibitor of neuronal nitric oxide synthase. sigmaaldrich.comabcam.commedchemexpress.com As a competitive inhibitor, it directly competes with the enzyme's natural substrate, L-arginine, for binding to the active site. nih.gov This mode of action is characteristic of many arginine-based NOS inhibitors. nih.gov
The potency of this inhibition is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. For Nω-Propyl-L-arginine, the Ki value for nNOS is consistently reported to be in the nanomolar range, indicating a very high affinity for the enzyme. medchemexpress.com
Key Kinetic Parameters:
Inhibitor: Nω-Propyl-L-arginine
Target Enzyme: Neuronal Nitric Oxide Synthase (nNOS)
Inhibition Type: Competitive, Reversible sigmaaldrich.comnih.gov
Inhibition Constant (Ki): 57 nM medchemexpress.comtocris.comrndsystems.com
Selective Interaction Profile with Neuronal Nitric Oxide Synthase over Endothelial and Inducible Isoforms
A defining characteristic of Nω-Propyl-L-arginine hydrochloride is its remarkable selectivity for the neuronal isoform (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms. tocris.comrndsystems.com This high degree of selectivity makes it an invaluable pharmacological tool for distinguishing the functions of nNOS from those of the other two isoforms. sigmaaldrich.com
The inhibitory potency of Nω-Propyl-L-arginine hydrochloride varies significantly across the NOS isoforms, as demonstrated by their respective Ki values. nih.govsigmaaldrich.com The compound is substantially less effective at inhibiting eNOS and is particularly weak against iNOS. sigmaaldrich.com Research indicates it has a 149-fold greater selectivity for nNOS compared to eNOS and a 3158-fold selectivity over iNOS. tocris.comrndsystems.com This differential affinity is critical for its application in targeted research.
Inhibitor Affinity (Ki) for NOS Isoforms
| NOS Isoform | Inhibition Constant (Ki) | Source Organism | Selectivity vs. nNOS (Fold) |
|---|---|---|---|
| Neuronal NOS (nNOS) | 57 nM (0.057 µM) | Bovine | 1x |
| Endothelial NOS (eNOS) | 8,500 nM (8.5 µM) | Bovine | ~149x |
| Inducible NOS (iNOS) | 180,000 nM (180 µM) | Murine | ~3158x |
Data derived from Zhang et al., 1997. nih.gov
Biochemical Basis of Specificity and Potency
The specificity of Nω-Propyl-L-arginine is largely attributed to its Nω-propyl group. nih.gov Crystal structure analyses of nNOS and iNOS complexed with the inhibitor reveal that the selectivity is not just due to direct interactions within the immediate active site but also involves differences in conformational flexibility. documentsdelivered.com The active site of nNOS can adopt a distinct conformation to better accommodate the propyl group of the inhibitor. This structural adaptability in nNOS, which is different in eNOS and iNOS, allows for a more favorable and tighter binding, explaining the compound's high affinity and specificity for the neuronal isoform. documentsdelivered.com This manipulation of the Nω-alkyl substituent is a key factor in determining the selectivity and mechanism of inhibition among arginine-based NOS inhibitors. nih.gov
Preclinical in Vitro Investigations of Nω Propyl L Arginine Hydrochloride
Enzymatic Assays for Characterizing NOS Inhibition
Enzymatic assays have been crucial in defining the potency and selectivity of Nω-Propyl-L-arginine hydrochloride as a NOS inhibitor. These studies have consistently demonstrated that it is a potent, competitive, and reversible inhibitor of the neuronal nitric oxide synthase (nNOS) isoform. sigmaaldrich.commedchemexpress.comselleckchem.com
The inhibitory constant (Ki) for nNOS is reported to be 57 nM. medchemexpress.comselleckchem.comtargetmol.com The compound exhibits remarkable selectivity for nNOS over the other two major NOS isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS). nih.gov It displays a 149-fold greater selectivity for nNOS compared to eNOS and a 3158-fold selectivity over iNOS. This high degree of selectivity makes it a valuable pharmacological tool for specifically studying the functions of nNOS. nih.gov
Detailed kinetic analyses from enzymatic assays have provided specific Ki values for different NOS isoforms, highlighting the compound's preference for the neuronal enzyme. sigmaaldrich.com
| NOS Isoform | Inhibitory Constant (Ki) | Selectivity Ratio (vs. nNOS) |
|---|---|---|
| Neuronal NOS (nNOS) | 57 nM | 1 |
| Endothelial NOS (eNOS) | 8.5 μM | 149 |
| Inducible NOS (iNOS) | 180 μM | 3158 |
Data sourced from multiple studies detailing the inhibitory profile of Nω-Propyl-L-arginine. sigmaaldrich.com
Cellular Models for Studying Nitric Oxide Production and Signaling Modulation
Nω-Propyl-L-arginine hydrochloride has been employed in various cellular models to investigate its impact on NO production and downstream signaling events. Its cell-permeable nature allows for its effective use in cell culture experiments.
In the human neuroblastoma cell line SH-SY5Y, the compound has been used to study nNOS activity. ntu.edu.tw For instance, when nNOS is activated by agents like N-methyl-D-aspartic acid (NMDA), pretreatment with an arginine-depleting enzyme in the presence of the nNOS activator leads to a reduction in NO production, demonstrating the compound's ability to modulate nNOS-dependent NO synthesis in a cellular context. ntu.edu.tw
Beyond neuronal cells, the inhibitor has been used to probe NO's role in other cell types. In cardiac muscle cells, selective nNOS blockade with Nω-propyl-l-arginine was shown to decrease the basal S-nitrosylation of several key proteins involved in calcium handling, including the ryanodine (B192298) receptor 2 (RyR2), sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), and L-type calcium channels (LTCC). This demonstrates its utility in studying how nNOS-derived NO modulates protein function and signaling through post-translational modifications.
Analysis of Effects on Specific Cellular Pathways and Biomarkers
The targeted inhibition of nNOS by Nω-Propyl-L-arginine hydrochloride allows for the dissection of its role in specific cellular pathways. A primary pathway affected is the cGMP signaling cascade, as NO is a key activator of soluble guanylate cyclase, which produces cGMP. youtube.com
Studies have shown that by blocking NO production, Nω-Propyl-L-arginine hydrochloride can influence pathways regulated by protein S-nitrosylation, a key redox-based post-translational modification. In cardiac tissue models, inhibition of nNOS with this compound led to a significant reduction in the S-nitrosylation of calcium-handling proteins, which is a crucial biomarker for the modulation of cardiac contractility and signaling.
Furthermore, investigations into nNOS-mediated neurotoxicity have revealed effects on mitochondrial function. ntu.edu.tw In SH-SY5Y neuroblastoma cells with activated nNOS, the depletion of arginine (the substrate for NO synthesis) resulted in the dissipation of the mitochondrial membrane potential and a subsequent decrease in cell viability. ntu.edu.tw This suggests that under conditions of nNOS activation, interference with the L-arginine-NO pathway can impact mitochondrial health, a critical biomarker for cellular integrity and survival. ntu.edu.tw
Investigations in Cultured Neuronal Networks for Neurotoxicity Studies
The high selectivity of Nω-Propyl-L-arginine hydrochloride for nNOS makes it a suitable agent for studying the specific contribution of this enzyme to neuronal function and pathology in complex in vitro systems. Research has utilized the compound in cultured networks of excitatory and inhibitory neurons to investigate its role in the context of human cortical neurotoxicity.
Studies using neuronal cell lines like the SH-SY5Y model have provided insights into nNOS-mediated neurotoxicity. ntu.edu.tw In experiments where nNOS was activated, subsequent inhibition of NO production by limiting its substrate, L-arginine, led to increased cellular toxicity. ntu.edu.tw This finding suggests a complex, dual role for nNOS activity in neuronal survival, where inhibiting its function under certain conditions of over-activation can be detrimental. The resulting decrease in cell viability and dissipation of mitochondrial membrane potential serve as key indicators of neurotoxicity in these cultured neuronal models. ntu.edu.tw
Neurobiological and Behavioral Studies in Preclinical Animal Models Utilizing Nω Propyl L Arginine Hydrochloride
Modulation of Psychotomimetic-Like Behaviors in Experimental Models
Animal models are crucial for understanding the neurobiological underpinnings of psychiatric disorders such as schizophrenia. One approach involves the use of pharmacological agents like phencyclidine (PCP) to induce behaviors in rodents that mimic symptoms of psychosis. nih.gov Nω-Propyl-L-arginine hydrochloride has been instrumental in exploring the involvement of the nitric oxide pathway in these models.
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent stronger stimulus (pulse). In schizophrenia, PPI is often deficient, and this deficit can be replicated in animal models by administering NMDA receptor antagonists like phencyclidine. nih.gov A study investigating the effects of Nω-Propyl-L-arginine in a phencyclidine-induced mouse model demonstrated its ability to block the disruptive effects of phencyclidine on PPI. nih.gov
Furthermore, phencyclidine is known to induce hyperlocomotion in rodents, another behavioral marker relevant to psychosis. The same study found that Nω-Propyl-L-arginine also blocked the phencyclidine-induced stimulation of locomotor activity in mice. nih.gov These findings suggest that the behavioral effects of phencyclidine sensitive to NOS inhibition are dependent on neuronal NOS. nih.gov
Below is a summary of the key findings from this research:
| Behavioral Paradigm | Effect of Phencyclidine | Effect of Nω-Propyl-L-arginine on Phencyclidine-Induced Behavior |
| Prepulse Inhibition (PPI) | Disruption | Blockade of Disruption nih.gov |
| Locomotor Activity | Stimulation (Hyperlocomotion) | Blockade of Stimulation nih.gov |
The use of phencyclidine to model schizophrenia-like symptoms in animals provides a valuable platform for investigating the pathophysiology of the disorder and for screening potential therapeutic agents. nih.gov The findings that Nω-Propyl-L-arginine can counteract key behavioral abnormalities induced by phencyclidine point to a potential role for nitric oxide in the psychotomimetic effects of this NMDA receptor antagonist. nih.gov
Research into the metabolism of L-arginine, the precursor to nitric oxide, in post-mortem brain tissue from individuals with schizophrenia has revealed alterations, further implicating the NO pathway in the disease's pathogenesis. nih.govfrontiersin.org While total nitric oxide synthase activity may not be changed, studies have shown increased activity of other enzymes involved in arginine metabolism. nih.gov The ability of a selective nNOS inhibitor like Nω-Propyl-L-arginine to modulate behaviors relevant to schizophrenia in animal models underscores the importance of this signaling pathway as a potential target for novel therapeutic strategies. nih.govresearchgate.net
Impact on Seizure Activity and Epileptogenesis in Murine Models
Epilepsy is a neurological disorder characterized by recurrent seizures. Understanding the processes that lead to the development of epilepsy, known as epileptogenesis, is crucial for developing disease-modifying therapies. Nω-Propyl-L-arginine has been studied in murine models of epilepsy to investigate the role of nNOS in seizure activity and the early stages of epileptogenesis. nih.gov
In a study using kainic acid to induce status epilepticus in mice, pretreatment with Nω-Propyl-L-arginine was found to have significant anticonvulsant effects. nih.gov The compound reduced the severity and duration of convulsive motor seizures. nih.gov Furthermore, electroencephalogram (EEG) recordings showed a reduction in the power of the gamma band and the frequency of epileptiform spikes during status epilepticus in the animals treated with Nω-Propyl-L-arginine. nih.gov
The key findings on the impact of Nω-Propyl-L-arginine on seizure activity and epileptogenesis are summarized in the table below:
| Parameter | Effect of Nω-Propyl-L-arginine in Kainic Acid-Induced Epilepsy Model |
| Convulsive Motor Seizures | Reduced severity and duration nih.gov |
| EEG Activity (Status Epilepticus) | Reduced gamma band power and frequency of epileptiform spikes nih.gov |
| Epileptiform Spiking (Post-Status Epilepticus) | Reduced overall rate in the first 7 days nih.gov |
| Neuronal Activity (c-Fos expression) | Reduced in dentate granule cells nih.gov |
| Hippocampal Gliosis | Suppressed in the early phase of epileptogenesis nih.gov |
| Activity-Dependent Synaptogenesis | Suppressed in the early phase of epileptogenesis nih.gov |
Neurotransmission and Synaptic Function Modulation Research
As a selective inhibitor of neuronal nitric oxide synthase, Nω-Propyl-L-arginine directly modulates a key signaling pathway involved in neurotransmission and synaptic plasticity. sigmaaldrich.comwikipedia.org Nitric oxide is a unique signaling molecule in the brain, acting as a retrograde messenger that can influence synaptic strength and excitability. By inhibiting nNOS, Nω-Propyl-L-arginine allows researchers to probe the specific functions of neuronally-derived NO.
In the context of the epilepsy research mentioned previously, Nω-Propyl-L-arginine was shown to reduce the expression of c-Fos, a marker of neuronal activity, in dentate granule cells following status epilepticus. nih.gov This indicates a modulation of neuronal excitability. The compound also suppressed activity-dependent synaptogenesis in the dentate gyrus during the early phase of epileptogenesis, suggesting an influence on synaptic remodeling. nih.gov
Contributions to Neuroinflammation and Neuroprotection Research
Neuroinflammation is a critical component of many neurological disorders, including epilepsy and neurodegenerative diseases. The study on kainic acid-induced seizures demonstrated that treatment with Nω-Propyl-L-arginine suppressed hippocampal gliosis, which is the reactive change of glial cells in response to central nervous system damage. nih.gov This suppression of both microglial and astrocytic markers points to an anti-inflammatory effect in the early phase of epileptogenesis. nih.gov
While direct studies on the neuroprotective effects of Nω-Propyl-L-arginine are limited in the provided search results, the findings related to its anti-inflammatory and anti-excitotoxic properties suggest a potential for neuroprotection. For instance, inhibiting nNOS could mitigate the detrimental effects of excessive NO production, which is implicated in excitotoxic neuronal death. Other research has shown that cationic arginine-rich peptides can have neuroprotective properties, though this is a broader class of compounds. frontiersin.org Additionally, studies with other NOS inhibitors have demonstrated neuroprotective effects in models of focal stroke, supporting the hypothesis that NO plays a mediatory role in ischemic brain damage. nih.gov
Cardiovascular and Renal System Research in Animal Models with Nω Propyl L Arginine Hydrochloride
Modulation of Vascular Tone and Blood Pressure Regulation in Experimental Models
The role of neuronal nitric oxide synthase in the regulation of systemic blood pressure is complex, with studies using Nω-Propyl-L-arginine and other selective nNOS inhibitors yielding varied results depending on the specific animal model and experimental conditions.
In studies with normotensive Sprague-Dawley rats, systemic administration of Nω-Propyl-L-arginine (L-NPA) was observed to produce a hypotensive effect, significantly decreasing mean arterial blood pressure. nih.govphysiology.org This finding suggests that under baseline physiological conditions in this model, nNOS activity contributes to the maintenance of blood pressure.
However, research using different nNOS inhibitors or different animal models has produced contrasting results. For instance, chronic administration of another selective nNOS inhibitor, 7-nitroindazole (B13768) (7-NI), was found to cause a sustained increase in blood pressure in rats. nih.govahajournals.org The hypertensive effect in that model was suggested to be mediated by an initial increase in the sensitivity of the tubuloglomerular feedback mechanism in the kidney. nih.gov
The underlying activity of other NOS isoforms appears to be a critical determinant of the response to nNOS inhibition. In a study involving mice with a genetic knockout of endothelial nitric oxide synthase (eNOS), which are hypertensive, acute administration of the selective nNOS inhibitor 7-NI caused a significant decrease in their elevated blood pressure. nih.gov Conversely, in wild-type mice with functional eNOS, the same inhibitor caused a small and insignificant rise in blood pressure. nih.gov This suggests that in the absence of eNOS-derived NO, nNOS activity may play a compensatory or even pressor role that, when inhibited, results in a drop in blood pressure.
Regarding direct effects on vascular tone, research in isolated endothelium-intact rat aortae found that Nω-Propyl-L-arginine hydrochloride did not affect ropivacaine-induced vascular contraction. grafiati.com This contraction was, however, enhanced by non-specific NOS inhibition, indicating that endothelial NOS, rather than neuronal NOS, is the primary source of NO modulating vascular tone in that specific experimental context. grafiati.com
| Inhibitor | Animal Model | Effect on Blood Pressure | Reference(s) |
| Nω-Propyl-L-arginine (L-NPA) | Sprague-Dawley Rat (normotensive) | Decrease | nih.gov, physiology.org |
| 7-nitroindazole (7-NI) | Rat (normotensive) | Increase (chronic admin.) | nih.gov, ahajournals.org |
| 7-nitroindazole (7-NI) | eNOS Knockout Mouse (hypertensive) | Decrease | nih.gov |
| 7-nitroindazole (7-NI) | Wild-Type Mouse (normotensive) | Slight, insignificant increase | nih.gov |
Table 5.1.1: Summary of Research Findings on the Effects of Selective nNOS Inhibitors on Blood Pressure in Different Animal Models.
Influence on Renal Blood Flow and Nitric Oxide Homeostasis in Kidney Physiology Studies
Within the kidney, nNOS is prominently expressed in the macula densa cells of the juxtaglomerular apparatus, a key site for renal autoregulation. nih.govphysiology.org Studies using Nω-Propyl-L-arginine have been instrumental in dissecting the role of nNOS in kidney function, distinguishing its contributions from those of eNOS, which is found in the renal vasculature.
A key investigation in Sprague-Dawley rats demonstrated that systemic inhibition of nNOS with Nω-Propyl-L-arginine significantly decreased the concentration of interstitial nitric oxide in both the renal cortex (by 36-42%) and the renal medulla (by 32-40%). nih.govphysiology.org This finding confirms that nNOS is a substantial source of NO within the kidney's interstitial space. However, despite this marked reduction in local NO levels, the study found that selective nNOS inhibition with Nω-Propyl-L-arginine did not significantly alter basal blood flow in either the cortex or the medulla. nih.govphysiology.orgphysiology.org This suggests that nNOS-derived NO is not a primary regulator of resting renal hemodynamics, a role more attributed to eNOS. nih.govphysiology.org
While not a major regulator of basal flow, nNOS-derived NO is a critical modulator of the tubuloglomerular feedback (TGF) mechanism. nih.govnih.gov The TGF system is a negative feedback loop that stabilizes single-nephron glomerular filtration rate (SNGFR) by adjusting afferent arteriolar tone in response to changes in NaCl concentration at the macula densa. physiology.orgnih.gov Pharmacological inhibition of nNOS in the macula densa has been shown to enhance the sensitivity and reactivity of the TGF response. nih.govpsu.edu This indicates that NO produced by nNOS normally acts as a buffer, dampening the vasoconstrictor signal of the TGF mechanism. physiology.org In a murine model of diabetes, where renal nNOS is upregulated, genetic knockout of macula densa nNOS was found to increase TGF responsiveness and elevate blood pressure, highlighting the importance of this pathway in pathological states. ahajournals.org
| Parameter | Animal Model | Effect of Nω-Propyl-L-arginine (or other selective nNOS inhibitor) | Reference(s) |
| Interstitial Renal NO | Sprague-Dawley Rat | Significant decrease in cortex and medulla | nih.gov, physiology.org |
| Basal Renal Blood Flow | Sprague-Dawley Rat | No significant change in cortex or medulla | nih.govphysiology.org, physiology.org |
| Tubuloglomerular Feedback (TGF) | Rat | Enhanced sensitivity and reactivity | nih.gov, psu.edu |
| TGF in Diabetic Model | db/db Mouse | Enhanced responsiveness (with nNOS knockout) | ahajournals.org |
Table 5.2.1: Research Findings on the Influence of Selective nNOS Inhibition on Renal Parameters.
Myocardial Signaling Pathway Analysis and Cardiac Performance Research
The signaling of nNOS in the heart occurs through both cGMP-dependent and cGMP-independent pathways. nih.gov The cGMP-independent pathway, primarily involving the S-nitrosylation of target proteins, is a major mechanism by which nNOS modulates cardiac function. nih.govf1000research.com Key targets of nNOS-mediated regulation include proteins central to calcium (Ca2+) handling. nNOS-derived NO modulates the activity of the L-type Ca2+ channel, ryanodine (B192298) receptors (RyR), and phospholamban (PLN), which in turn regulates the sarcoplasmic reticulum Ca2+ ATPase (SERCA). nih.govnih.gov Through these interactions, nNOS signaling generally attenuates basal cardiac contractility and facilitates myocardial relaxation (lusitropy). nih.govmdpi.com
In pathophysiological conditions such as heart failure, the expression and localization of nNOS in the myocardium can be altered. nih.gov Studies in animal models and human tissue suggest that upregulated and dysregulated nNOS activity may contribute to diastolic dysfunction in heart failure with preserved ejection fraction (HFpEF) through the S-nitrosylation of proteins involved in cardiac hypertrophy. mdpi.com The compartmentalized and distinct signaling of nNOS from eNOS within the cardiomyocyte underscores its specialized role in cardiac physiology and pathology. nih.gov
| Molecular Target | Cellular Location | Effect of nNOS-derived NO | Functional Outcome | Reference(s) |
| L-type Ca2+ Channel | Sarcolemma | Modulation of activity | Attenuation of Ca2+ influx, reduced inotropy | nih.gov, nih.gov |
| Ryanodine Receptor (RyR) | Sarcoplasmic Reticulum | Modulation via S-nitrosylation | Regulation of Ca2+ release | nih.gov |
| Phospholamban (PLN) | Sarcoplasmic Reticulum | Modulation of phosphorylation/pentamerization | Disinhibition of SERCA, enhanced lusitropy | nih.gov |
| SERCA | Sarcoplasmic Reticulum | Indirectly enhanced activity (via PLN) | Increased Ca2+ reuptake into SR, faster relaxation | f1000research.com, mdpi.com |
Table 5.3.1: Key Molecular Targets and Effects of nNOS Signaling in Cardiomyocytes.
Role in Sympathetic Overdrive Modulation in Metabolic Syndrome Models
Sympathetic nervous system hyperactivity, or sympathetic overdrive, is a hallmark of metabolic syndrome and contributes significantly to its cardiovascular complications, including hypertension. plos.org Research in animal models has identified nNOS within key central autonomic control centers, such as the paraventricular nucleus (PVN) of the hypothalamus, as a critical modulator of sympathetic outflow. plos.orgresearchgate.net
In a fructose-fed rat model, which mimics insulin (B600854) resistance and other features of metabolic syndrome, a significant decrease in both the protein expression and activity of nNOS was observed in the PVN. plos.org This reduction in central nNOS led to lower NO content within the PVN and was associated with an increase in markers of sympathetic activity, such as elevated plasma norepinephrine. plos.org The study demonstrated that NO in the PVN normally exerts a tonic inhibitory effect on sympathetic outflow. Microinjection of selective nNOS inhibitors into the PVN of control rats caused an increase in basal sympathetic nerve activity. plos.org In the insulin-resistant rats, this response was blunted, consistent with the initial reduction in nNOS function, indicating that a loss of central nNOS-derived NO contributes to sympathetic overdrive in this metabolic syndrome model. plos.org
This role of nNOS in restraining sympathetic activity extends to other models of cardiovascular disease. In rats with heart failure, another state characterized by sympathetic overdrive, nNOS expression in the PVN was also found to be reduced. researchgate.net Furthermore, nNOS in other brain regions, such as the bed nucleus of the stria terminalis, has been implicated in modulating cardiovascular responses to stress. grafiati.com Local inhibition of nNOS in this region with Nω-propyl-L-arginine was shown to prevent the facilitation of stress-induced tachycardia, further establishing the role of central nNOS in the regulation of sympathetic responses. grafiati.commdpi.com
| Animal Model | Brain Region | Finding | Implication | Reference(s) |
| Insulin-Resistant Rat | Paraventricular Nucleus (PVN) | Decreased nNOS expression and activity | Loss of tonic inhibition contributes to sympathetic overdrive | plos.org |
| Heart Failure Rat | Paraventricular Nucleus (PVN) | Decreased nNOS expression | Contributes to sympathoexcitation | researchgate.net |
| Stress-Exposed Rat | Bed Nucleus of the Stria Terminalis | nNOS inhibition blocks stress-evoked tachycardia | nNOS modulates sympathetic cardiovascular responses to stress | grafiati.com |
Table 5.4.1: Research Findings on the Role of Central nNOS in Modulating Sympathetic Activity.
Immunological and Metabolic System Studies Involving Nω Propyl L Arginine Hydrochloride
Investigations into Nitric Oxide-Mediated Immune Responses
Nitric oxide is a critical signaling molecule in the immune system, with its effects being highly dependent on the concentration and the cellular source of its production. The three main isoforms of nitric oxide synthase (NOS) play distinct roles in immunity. Inducible NOS (iNOS) is typically expressed in immune cells like macrophages and neutrophils upon activation by pro-inflammatory stimuli and is responsible for producing large, cytotoxic amounts of NO that are part of the antimicrobial and antitumor response. wikipedia.orgnih.gov In contrast, nNOS and eNOS are constitutively expressed and produce smaller, localized concentrations of NO that are involved in cell signaling and regulation. nih.govelsevier.es
The utility of Nω-Propyl-L-arginine hydrochloride in immunological research stems from its exceptional selectivity for nNOS over the other isoforms. rndsystems.comtocris.com It is a potent inhibitor of nNOS with a reported inhibition constant (Ki) of 57 nM. rndsystems.comtocris.com Crucially, it displays a remarkable 3158-fold selectivity for nNOS over iNOS and a 149-fold selectivity over eNOS. rndsystems.comtocris.com
This high degree of selectivity enables researchers to dissect the specific contributions of nNOS in complex immune responses, where iNOS might also be active. By using Nω-Propyl-L-arginine hydrochloride, scientists can inhibit the low-level, signaling-focused NO production from nNOS without significantly affecting the high-output, cytotoxic NO burst from iNOS. This is critical for understanding the nuanced roles of nNOS in processes such as neurotransmission in immune organs, regulation of T-cell function, and the modulation of inflammatory responses where specific neuronal inputs may be involved. elsevier.es For instance, studies have shown that co-stimulation of T-cells can lead to the upregulation of nNOS and subsequent NO production, which influences mitochondrial function within the T-cell. elsevier.es The use of Nω-Propyl-L-arginine hydrochloride allows for the specific exploration of such nNOS-dependent pathways in immune cell activation and function.
| NOS Isoform | Inhibition Constant (Ki) | Selectivity Ratio (vs. nNOS) |
|---|---|---|
| Neuronal (nNOS) | 57 nM | 1 |
| Inducible (iNOS) | ~180,000 nM (180 µM) | 3158-fold |
| Endothelial (eNOS) | ~8,500 nM (8.5 µM) | 149-fold |
Effects on Gastrointestinal Motility and Related Pathways in Animal Models
Given its specific inhibitory action on nNOS, Nω-Propyl-L-arginine hydrochloride has been employed in animal models to probe the physiological and pathophysiological roles of this pathway. Studies have shown that the general inhibition of NO synthesis or the genetic deletion of nNOS in mice can lead to delayed gastric emptying and altered intestinal transit. pnas.org The use of a selective inhibitor like Nω-Propyl-L-arginine hydrochloride allows for pharmacological investigation of these processes. For example, research has utilized this compound to explore its effects on accelerated gastrointestinal transit in lipopolysaccharide-treated rats, helping to clarify the role of nNOS in inflammatory-induced changes in gut motility. tocris.com By inhibiting nNOS, the compound effectively blocks the primary pathway for NO-mediated smooth muscle relaxation in the gut, leading to observable changes in GI function. These studies are vital for understanding conditions such as gastroparesis and chronic constipation where nNOS function may be dysregulated. pnas.orgnih.gov
| Parameter | Observed Effect of nNOS Inhibition | Physiological Rationale |
|---|---|---|
| Gastric Emptying | Delayed | Reduced relaxation of the pyloric sphincter and gastric fundus. pnas.orgnih.gov |
| Intestinal Transit | Slowed / Inhibited | Decreased peristaltic waves due to loss of coordinated smooth muscle relaxation. pnas.org |
| Smooth Muscle Tone | Increased | Loss of the primary inhibitory (relaxant) neurotransmitter signal. wikipedia.org |
Interplay with L-Arginine Metabolism and Urea (B33335) Cycle Dynamics Research
Nω-Propyl-L-arginine hydrochloride is an analog of L-arginine, the endogenous substrate for all nitric oxide synthase enzymes. nih.gov It acts as a competitive inhibitor, meaning it vies with L-arginine for binding to the active site of nNOS. sigmaaldrich.com This direct competition places the compound at the center of L-arginine metabolism, particularly in tissues with high nNOS expression. When Nω-Propyl-L-arginine hydrochloride is introduced, it selectively blocks one of the major metabolic fates of L-arginine in nitrergic neurons, potentially increasing the availability of L-arginine for other metabolic pathways.
One such critical pathway is the urea cycle, where the enzyme arginase hydrolyzes L-arginine to L-ornithine and urea. nih.gov There is a known interplay between the NOS and arginase pathways, as they compete for the same substrate, L-arginine. nih.gov Research has shown that intermediates in the NO synthesis pathway can inhibit arginase activity. nih.gov While direct studies on the effect of Nω-Propyl-L-arginine hydrochloride on the urea cycle are not extensively documented, its mechanism of action suggests a potential indirect influence. By blocking the consumption of L-arginine by nNOS, the compound could theoretically divert the L-arginine pool towards arginase, potentially altering the rate of urea and L-ornithine production. This makes Nω-Propyl-L-arginine hydrochloride a useful tool for investigating the complex regulatory feedback loops between nitric oxide synthesis and urea cycle dynamics in specific cellular contexts.
Research on Oxidative Stress and Antioxidant Capacity Modulation
The role of nitric oxide in oxidative stress is multifaceted. While NO itself is a free radical, its interaction with other reactive oxygen species (ROS) is of significant biological importance. A key reaction is between NO and the superoxide (B77818) anion (O₂⁻) to form peroxynitrite (ONOO⁻), a potent and destructive oxidant that can damage a wide range of biomolecules, including proteins, lipids, and DNA.
Nω-Propyl-L-arginine hydrochloride is relevant in this context because it can selectively reduce the production of NO from nNOS. In situations where nNOS is over-activated, such as in certain neurodegenerative conditions or during excitotoxicity, excessive NO production can contribute to increased peroxynitrite formation and heightened oxidative stress. nih.gov By specifically inhibiting nNOS, Nω-Propyl-L-arginine hydrochloride can limit this source of NO, thereby potentially reducing the burden of oxidative and nitrative stress in targeted tissues. nih.govhellobio.com For example, in a mouse model of epilepsy, treatment with Nω-Propyl-L-arginine hydrochloride was found to reduce seizure severity and suppress neurobiological changes associated with the condition, processes in which excitotoxicity and oxidative stress are known to play a part. nih.gov This suggests that the selective inhibition of nNOS by this compound could be a strategy for modulating oxidative damage in pathologies where nNOS-derived NO is a contributing factor.
Methodological Frameworks and Advanced Techniques in Nω Propyl L Arginine Hydrochloride Research
High-Throughput Screening Approaches for NOS Inhibitor Discovery
The discovery of selective nitric oxide synthase (NOS) inhibitors like Nω-Propyl-L-arginine hydrochloride is often facilitated by high-throughput screening (HTS) methodologies. These platforms are designed to rapidly assess large libraries of chemical compounds for their ability to modulate NOS activity. bioassaysys.comthp.atcreative-biolabs.com HTS assays are crucial for identifying initial "hits" that can be further optimized into potent and selective research tools or potential therapeutic agents.
Common HTS approaches for NOS inhibitors are typically homogenous, "mix-incubate-measure" assays that can be automated for efficiency. bioassaysys.comthp.at These assays are based on the detection of nitric oxide (NO) or a byproduct of the NOS reaction. Since NO is a transient radical, its production is often measured indirectly by quantifying its stable oxidation products, nitrite (B80452) and nitrate, using methods like the Griess assay. bioassaysys.com
Fluorometric and colorimetric detection methods are widely employed. creative-biolabs.comabcam.com For instance, a fluorometric assay may use a probe that reacts with NO generated by NOS, producing a stable fluorescent signal. abcam.com The presence of an inhibitor like Nω-Propyl-L-arginine hydrochloride would reduce or abolish NO formation, leading to a corresponding decrease in the signal. abcam.com These screening kits provide a rapid, sensitive, and reliable means to identify and characterize potential NOS inhibitors from extensive compound libraries. abcam.com
Key Features of NOS Inhibitor HTS Assays
| Feature | Description | Source(s) |
|---|---|---|
| Principle | Measures NOS activity by detecting NO production, often indirectly via its stable metabolites (nitrite/nitrate). | bioassaysys.com |
| Formats | Homogenous, "mix-incubate-measure" assays suitable for automation. | bioassaysys.comthp.at |
| Detection Methods | Colorimetric (e.g., Griess assay) or fluorometric methods are common. | creative-biolabs.comabcam.com |
| Application | Screening of large compound libraries to identify potential NOS inhibitors. | bioassaysys.comabcam.com |
| Outcome | Identifies "hit" compounds that decrease the measured signal, indicating inhibition of NOS activity. | abcam.com |
In Vivo Pharmacological Interventions and Behavioral Phenotyping in Rodent Models
To understand the physiological and pathophysiological roles of nNOS, Nω-Propyl-L-arginine hydrochloride is utilized in various in vivo rodent models. These studies involve administering the compound to observe its effects on specific behaviors and disease processes, thereby linking nNOS activity to functional outcomes.
One area of investigation involves neuropsychiatric and neurological disorders. For example, in mouse models, Nω-Propyl-L-arginine hydrochloride has been shown to block the behavioral effects induced by phencyclidine, a compound used to model schizophrenia-like symptoms. Specifically, it markedly reduced phencyclidine-induced disruption of prepulse inhibition and locomotor hyperactivity, suggesting a role for nNOS in these pathways. medchemexpress.com
Another significant application is in epilepsy research. In a mouse model where status epilepticus was induced by kainic acid, treatment with Nω-Propyl-L-arginine reduced the severity and duration of convulsive motor seizures. nih.gov This intervention also suppressed abnormal brain activity and downstream cellular changes associated with the early stages of epileptogenesis, such as reactive gliosis and activity-dependent synaptogenesis. nih.gov These findings implicate nNOS in seizure generation and the development of chronic epilepsy. nih.gov
Summary of In Vivo Studies with Nω-Propyl-L-arginine in Rodent Models
| Model System | Intervention | Key Findings | Implication | Source(s) |
|---|---|---|---|---|
| Phencyclidine-induced behavior (Mouse) | Administration of Nω-Propyl-L-arginine. | Blocked disruption of prepulse inhibition and locomotor hyperactivity. | nNOS is involved in pathways relevant to neuropsychiatric disorders. | medchemexpress.com |
Biochemical and Molecular Approaches for Enzyme Characterization and Pathway Analysis
Biochemical and molecular techniques are fundamental to characterizing the interaction of Nω-Propyl-L-arginine hydrochloride with its target enzyme and understanding its impact on signaling pathways. These methods provide precise data on its potency, selectivity, and mechanism of action.
Nω-Propyl-L-arginine is a substrate-competitive, reversible inhibitor of nNOS. sigmaaldrich.comsigmaaldrich.comnih.gov Its potency and selectivity have been quantified through enzyme kinetic studies, which measure the inhibition constant (Ki). These studies reveal that Nω-Propyl-L-arginine is a highly potent inhibitor of nNOS, with a reported Ki value of 57 nM for the bovine enzyme. medchemexpress.comsigmaaldrich.comrndsystems.comtocris.com
Crucially, these biochemical assays also establish its selectivity for nNOS over the other two major NOS isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS). nih.gov Nω-Propyl-L-arginine hydrochloride displays significantly lower potency against eNOS and iNOS, making it a valuable tool for specifically probing the function of nNOS. sigmaaldrich.comsigmaaldrich.com The selectivity ratio varies across studies, with reports indicating it is approximately 149-fold more selective for nNOS over eNOS and over 3000-fold more selective for nNOS over iNOS. rndsystems.comtocris.com
Molecular approaches are used to study the broader context of the L-arginine-NO pathway. researchgate.net All NOS isoforms convert L-arginine to nitric oxide and L-citrulline, a process requiring multiple cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin. nih.gov By using a selective inhibitor like Nω-Propyl-L-arginine hydrochloride, researchers can dissect the specific contributions of the nNOS-derived NO pool to complex signaling cascades, such as the canonical NO-sGC-cGMP pathway, without confounding effects from eNOS or iNOS activity. numberanalytics.com
Inhibitory Profile of Nω-Propyl-L-arginine
| Parameter | Value | Target Enzyme | Source(s) |
|---|---|---|---|
| Mechanism of Action | Substrate-competitive, reversible | nNOS | sigmaaldrich.comsigmaaldrich.comnih.gov |
| Ki (Potency) | 57 nM | Bovine nNOS | medchemexpress.comsigmaaldrich.comrndsystems.comtocris.com |
| Ki (Selectivity) | 8.5 µM | Bovine eNOS | sigmaaldrich.comsigmaaldrich.com |
| Ki (Selectivity) | 180 µM | Murine iNOS | sigmaaldrich.comsigmaaldrich.com |
| Selectivity Ratio | ~149-fold (over eNOS) | nNOS | medchemexpress.comrndsystems.comtocris.com |
| Selectivity Ratio | ~3158-fold (over iNOS) | nNOS | rndsystems.comtocris.com |
Electrophysiological and Imaging Techniques for Functional Assessment
The functional consequences of nNOS inhibition by Nω-Propyl-L-arginine hydrochloride are often assessed using advanced electrophysiological and imaging techniques. These methods provide real-time, functional readouts of neuronal and vascular activity in vivo and ex vivo.
Electrophysiology offers a direct measure of neural activity. In the context of epilepsy research, electroencephalography (EEG) was used in rodent models to monitor brain electrical activity following the administration of Nω-Propyl-L-arginine. nih.gov This technique demonstrated that the inhibitor reduced the power of the EEG in the gamma band and decreased the frequency of epileptiform spikes during status epilepticus, providing direct evidence of its ability to quell seizure-related neuronal hyperexcitability. nih.gov
While direct imaging of Nω-Propyl-L-arginine hydrochloride itself is not a standard technique, various imaging modalities can be employed to assess the downstream physiological effects of nNOS inhibition. For example, dynamic susceptibility contrast magnetic resonance imaging (DSC-MRI) is a technique used to measure cerebral blood flow. nih.gov Studies using other NOS inhibitors like L-NAME have shown that manipulating the NO pathway significantly alters MRI-based measurements of cerebrovascular function. nih.gov Such imaging methods could theoretically be applied to quantify the specific impact of nNOS inhibition with Nω-Propyl-L-arginine hydrochloride on neurovascular coupling and brain hemodynamics. Furthermore, molecular imaging techniques like Positron Emission Tomography (PET) combined with MRI can be used with targeted probes to investigate biological processes, and similar principles could be adapted to study the effects of specific enzyme inhibition. snmjournals.org
Theoretical Implications and Future Research Trajectories for Nω Propyl L Arginine Hydrochloride Studies
Refined Models of Neuronal Nitric Oxide Signaling in Complex Biological Systems
The study of Nω-Propyl-L-arginine hydrochloride has been instrumental in refining our understanding of neuronal nitric oxide (NO) signaling. NO, a transient gaseous signaling molecule, is synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.gov A significant challenge in elucidating the precise role of nNOS-derived NO has been the lack of inhibitors with high isoform specificity. nih.gov
Nω-Propyl-L-arginine hydrochloride addresses this challenge by exhibiting remarkable selectivity for nNOS. rndsystems.comtocris.com It is a substrate-competitive, reversible inhibitor with a potency (Ki) reported to be between 50 and 57 nM for nNOS. hellobio.comsigmaaldrich.commedchemexpress.com More importantly, it shows a striking selectivity of approximately 149-fold over eNOS and over 3000-fold over iNOS. rndsystems.comtocris.com This high degree of selectivity allows researchers to more accurately attribute specific physiological and pathological processes to the activity of nNOS, thereby minimizing confounding effects from the inhibition of other NOS isoforms.
By using Nω-Propyl-L-arginine hydrochloride, researchers can dissect the spatiotemporal dynamics of nNOS signaling in intricate biological networks. For instance, its application in neuroscience has helped to clarify the role of nNOS in processes like neurotransmission, synaptic plasticity, and blood flow regulation within the brain. rndsystems.com This allows for the construction of more sophisticated and accurate models of neuronal function, where the contribution of nNOS can be isolated and studied with greater precision.
Table 1: Inhibitory Profile of Nω-Propyl-L-arginine Hydrochloride
| NOS Isoform | Inhibition Constant (Ki) | Selectivity Ratio (vs. nNOS) |
|---|---|---|
| Neuronal (nNOS) | ~57 nM | 1 |
| Endothelial (eNOS) | ~8.5 µM | ~149 |
| Inducible (iNOS) | ~180 µM | ~3158 |
Elucidation of Novel Nω-Propyl-L-arginine Hydrochloride-Mediated Biological Effects
While the primary recognized function of Nω-Propyl-L-arginine hydrochloride is the competitive inhibition of nNOS, its application in research is beginning to uncover a wider array of biological effects. These findings are expanding the known sphere of influence of nNOS and pointing toward novel therapeutic possibilities. For example, studies have demonstrated that the compound exhibits anti-convulsant properties and can decrease blood pressure, effects directly linked to the modulation of nNOS activity in the central nervous and vascular systems, respectively. hellobio.com
Research has also shown that Nω-Propyl-L-arginine hydrochloride can block the behavioral effects of phencyclidine (PCP) in animal models, including disruptions in prepulse inhibition and locomotor activity. medchemexpress.com This suggests a role for nNOS in the pathophysiology of psychiatric disorders like schizophrenia and opens new avenues for investigating nNOS inhibitors as potential therapeutic agents in this domain. medchemexpress.com Further investigations using this selective inhibitor are crucial for uncovering other, as-yet-unknown roles of nNOS in health and disease, potentially revealing new signaling pathways and cellular processes modulated by neuronal NO.
Potential for Rational Design of Next-Generation NOS Modulators
The structural and functional characteristics of Nω-Propyl-L-arginine hydrochloride provide a valuable template for the rational design of future NOS modulators. As an L-arginine analog, its mechanism involves competing with the natural substrate for the active site of the nNOS enzyme. sigmaaldrich.comnih.gov The key to its high selectivity lies in the Nω-propyl group, which interacts with specific residues within the nNOS active site that are different from those in eNOS and iNOS. nih.gov
Understanding these specific molecular interactions is critical for designing new inhibitors with even greater potency and selectivity. nih.gov The challenge for many substrate-analog inhibitors is achieving isoform specificity, as the active sites of the three NOS isoforms are highly conserved. nih.gov However, Nω-Propyl-L-arginine hydrochloride demonstrates that it is possible to exploit subtle differences. Future drug design efforts can build on this principle by synthesizing compounds with modified side chains that can reach beyond the primary substrate-binding pocket into less conserved regions, thereby enhancing isoform-selective binding. nih.gov This approach could lead to the development of novel therapeutics for a range of neurological disorders with fewer off-target effects. nih.gov
Integration with Systems Biology and Computational Approaches for Comprehensive Understanding
To fully comprehend the multifaceted effects of Nω-Propyl-L-arginine hydrochloride, its study must be integrated with systems biology and computational modeling. nih.gov Biological systems are incredibly complex, and the inhibition of a single enzyme like nNOS can have cascading effects throughout intricate signaling networks. ucsd.edu Systems biology approaches, which combine high-throughput experimental data with computational analysis, can map these network-level perturbations. nih.govsemanticscholar.org
For example, by treating neuronal cell cultures or animal models with Nω-Propyl-L-arginine hydrochloride and subsequently performing 'omics' analyses (genomics, proteomics, metabolomics), researchers can gather vast datasets on the downstream consequences of nNOS inhibition. Computational tools can then be used to construct and simulate models of these biological processes, predicting how the network will behave under different conditions. nih.gov This in silico evaluation can generate new hypotheses that can be tested experimentally, creating a powerful feedback loop between wet-lab research and computational analysis. semanticscholar.org Such an integrated approach is essential for translating the specific molecular action of Nω-Propyl-L-arginine hydrochloride into a comprehensive understanding of its organism-wide physiological effects.
Q & A
Q. Q. What statistical frameworks are recommended for analyzing dose-dependent responses in This compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) for IC₅₀/EC₅₀ calculations. Report confidence intervals and use ANOVA with post-hoc corrections for multi-group comparisons. Share raw datasets and analysis code via repositories like Zenodo to enhance reproducibility .
Q. Q. How can researchers ensure methodological transparency when publishing This compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
